molecular formula C11H11NO2S B10839445 1-(4-(methylsulfonyl)phenyl)-1H-pyrrole

1-(4-(methylsulfonyl)phenyl)-1H-pyrrole

Cat. No.: B10839445
M. Wt: 221.28 g/mol
InChI Key: NIVLUABJSRHBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 4-(methylsulfonyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(methylsulfonyl)phenyl)-1H-pyrrole typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with pyrrole under acidic or basic conditions. The reaction can be catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrrole derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. For example, 4-(methylsulfonyl)benzaldehyde can be synthesized from 4-methylsulfonylbenzyl chloride, which is then reacted with pyrrole under optimized conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

1-(4-methylsulfonylphenyl)pyrrole

InChI

InChI=1S/C11H11NO2S/c1-15(13,14)11-6-4-10(5-7-11)12-8-2-3-9-12/h2-9H,1H3

InChI Key

NIVLUABJSRHBFE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.